N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a pyrimidinylamino group, and a thiazolecarboxamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the thiazole-4-carboxamide. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Furan-2-ylmethylamine Synthesis: This can be achieved through the reduction of furfural using suitable reducing agents such as sodium borohydride.
Thiazole-4-carboxamide Synthesis: This involves the cyclization of thiazole derivatives with appropriate carboxylic acid derivatives.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethylamine with the thiazole-4-carboxamide using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution Reactions: The pyrimidinylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles like ammonia (NH3) and amines can be used, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted pyrimidinylamino derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl) 4-bromobenzamide: Another derivative with potential biological activities.
Uniqueness: N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-11(16-7-9-3-1-6-20-9)10-8-21-13(17-10)18-12-14-4-2-5-15-12/h1-6,8H,7H2,(H,16,19)(H,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZHMULREBABGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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